trans-3-(2-Fluoro-4-methoxyphenoxy)cyclobutanamine hydrochloride
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Overview
Description
trans-3-(2-Fluoro-4-methoxyphenoxy)cyclobutanamine hydrochloride: is a chemical compound with the molecular formula C11H15ClFNO2 and a molecular weight of 247.7 g/mol . It is a white solid at room temperature and is known for its applications in various scientific research fields.
Preparation Methods
The synthesis of trans-3-(2-Fluoro-4-methoxyphenoxy)cyclobutanamine hydrochloride involves several steps. The key synthetic route includes the reaction of 2-fluoro-4-methoxyphenol with cyclobutanone to form the intermediate compound, which is then reacted with ammonia to produce the desired amine. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .
Chemical Reactions Analysis
trans-3-(2-Fluoro-4-methoxyphenoxy)cyclobutanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Scientific Research Applications
trans-3-(2-Fluoro-4-methoxyphenoxy)cyclobutanamine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of trans-3-(2-Fluoro-4-methoxyphenoxy)cyclobutanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
trans-3-(2-Fluoro-4-methoxyphenoxy)cyclobutanamine hydrochloride can be compared with similar compounds such as:
trans-3-(2-Fluoro-4-methoxyphenoxy)cyclobutanamine: The non-hydrochloride form of the compound.
3-(2-Fluoro-4-methoxyphenoxy)cyclobutanamine: A similar compound without the trans configuration.
2-Fluoro-4-methoxyphenoxycyclobutane: A related compound lacking the amine group.
Properties
IUPAC Name |
3-(2-fluoro-4-methoxyphenoxy)cyclobutan-1-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO2.ClH/c1-14-8-2-3-11(10(12)6-8)15-9-4-7(13)5-9;/h2-3,6-7,9H,4-5,13H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBHLTSVEGOKIOF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC2CC(C2)N)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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